3-(Aminomethyl)benzenesulfonamide hydrochloride

説明

BenchChem offers high-quality 3-(Aminomethyl)benzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(aminomethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDWAIOSJPELDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

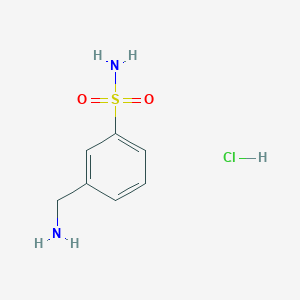

C1=CC(=CC(=C1)S(=O)(=O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655366 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670280-13-4 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(Aminomethyl)benzenesulfonamide hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(Aminomethyl)benzenesulfonamide hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic synthesis from commercially available precursors, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide emphasizes a logical, field-proven approach, beginning with a retrosynthetic analysis and culminating in the formation of the target hydrochloride salt. Each stage of the synthesis is supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction

3-(Aminomethyl)benzenesulfonamide hydrochloride is a valuable bifunctional molecule incorporating both a primary benzylamine and an aromatic sulfonamide moiety.[1] The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory drugs.[2][3] The presence of the reactive aminomethyl group provides a key synthetic handle for further molecular elaboration, making this compound an attractive building block for the construction of novel pharmaceutical candidates and chemical probes.[4] This guide details a reliable synthetic route starting from 3-cyanobenzonitrile, focusing on the critical transformations of chlorosulfonation, amination, and nitrile reduction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride by tracing it back to simple, readily available starting materials. The primary disconnection involves the formation of the hydrochloride salt and the reduction of the aminomethyl group to a nitrile. This leads to the key intermediate, 3-cyanobenzenesulfonamide. This intermediate can be further disconnected via the sulfonamide bond, leading back to 3-cyanobenzenesulfonyl chloride, which itself derives from the chlorosulfonation of 3-cyanobenzonitrile.

The Synthetic Pathway: From Benzonitrile to Target Compound

The forward synthesis follows the pathway established by the retrosynthetic analysis. It is a multi-step process involving standard, high-yielding organic transformations.

Step 1: Synthesis of 3-Cyanobenzenesulfonyl Chloride

The synthesis initiates with the electrophilic aromatic substitution on 3-cyanobenzonitrile using chlorosulfonic acid. The cyano group is a meta-directing deactivator, which selectively guides the chlorosulfonyl group to the desired position.

-

Mechanism and Rationale: Chlorosulfonic acid serves as the source of the electrophile, +SO2Cl. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. An excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent. The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water. The temperature is carefully controlled to prevent side reactions and decomposition. A similar methodology is employed in the synthesis of other aromatic sulfonyl chlorides.[5]

Step 2: Synthesis of 3-Cyanobenzenesulfonamide

The highly reactive 3-cyanobenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

-

Mechanism and Rationale: This reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6] The reaction is typically performed by adding the sulfonyl chloride to an excess of concentrated aqueous ammonia, which acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is usually exothermic and requires cooling.

Step 3: Reduction of 3-Cyanobenzenesulfonamide to 3-(Aminomethyl)benzenesulfonamide

This is the pivotal step in the synthesis, converting the nitrile functional group into a primary amine. Several methods are available for this transformation, with catalytic hydrogenation being the most common and scalable approach.

-

Mechanism and Rationale: Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[7] Catalysts such as Raney Nickel, Raney Cobalt, Palladium on carbon (Pd/C), or Rhodium are effective for this transformation.[8][9] The reaction proceeds through the initial formation of an imine intermediate, which is then further reduced to the primary amine.[10] The choice of catalyst, solvent, pressure, and temperature is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7][11] An alternative method is the use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[12][13] While highly effective, this method is less suitable for large-scale synthesis due to the hazards and cost associated with the reagent.

Step 4: Formation of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

The final step involves converting the synthesized free base into its more stable and handleable hydrochloride salt.

-

Mechanism and Rationale: The basic aminomethyl group is protonated by hydrochloric acid in a simple acid-base reaction. This is typically achieved by dissolving the free amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) and adding a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be isolated by filtration.[14]

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Cyanobenzenesulfonamide

-

Chlorosulfonation: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (4 molar equivalents). Cool the flask to 0-5 °C in an ice-water bath.

-

Slowly add 3-cyanobenzonitrile (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to room temperature and very carefully pour it onto crushed ice with vigorous stirring. The product, 3-cyanobenzenesulfonyl chloride, will precipitate as a solid.

-

Amination: Filter the crude 3-cyanobenzenesulfonyl chloride solid and, without extensive drying, add it portion-wise to a flask containing an excess of chilled concentrated aqueous ammonia (e.g., 28-30% NH₃ solution) with vigorous stirring. Maintain the temperature below 20 °C.

-

Stir the resulting slurry for 1-2 hours at room temperature.

-

Collect the precipitated solid, 3-cyanobenzenesulfonamide, by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 3-cyanobenzenesulfonamide.

Protocol 2: Synthesis of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

-

Reduction: In a high-pressure hydrogenation vessel (Parr apparatus), suspend 3-cyanobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as methanol or ethanol containing aqueous ammonia (to suppress secondary amine formation).

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight, slurry washed).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.[9]

-

Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by periodic TLC/LC-MS analysis.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)benzenesulfonamide free base.

-

Salt Formation: Dissolve the crude amine in anhydrous ethanol or isopropanol.

-

Slowly add a solution of concentrated hydrochloric acid or HCl in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

-

The hydrochloride salt will precipitate. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 3-(Aminomethyl)benzenesulfonamide hydrochloride.[1][15]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the synthesis. Values are illustrative and may vary based on reaction scale and specific conditions.

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1. Chlorosulfonation | 3-Cyanobenzonitrile, ClSO₃H | ClSO₃H | 0 -> 60 | 3-5 | 80-90 |

| 2. Amination | 3-Cyanobenzenesulfonyl Chloride, NH₃(aq) | Water | 0 -> 25 | 1-2 | 90-95 |

| 3. Reduction | 3-Cyanobenzenesulfonamide, H₂, Ra-Ni | Methanol/NH₃ | 40-60 | 4-8 | 75-85 |

| 4. Salt Formation | 3-(Aminomethyl)benzenesulfonamide, HCl | Ethanol | 0-25 | 1 | >95 |

Conclusion

The synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride can be reliably achieved through a four-step sequence starting from 3-cyanobenzonitrile. The pathway employs standard and scalable chemical transformations, including electrophilic chlorosulfonation, nucleophilic amination, and catalytic hydrogenation. Careful control of reaction conditions, particularly during the chlorosulfonation and reduction steps, is critical for achieving high yields and purity. The resulting product is a versatile intermediate for further synthetic applications in medicinal and materials chemistry.

References

-

PubChem. (n.d.). 3-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

- Google Patents. (2013). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.

-

Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6, 2181-2190. Retrieved from [Link]

-

Hoye, T. R., & Wipf, P. (2001). Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines. Organic Letters, 3(23), 3799–3801. Retrieved from [Link]

-

Weinreb, S. M., et al. (2003). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 68(18), 7133–7137. Retrieved from [Link]

-

Morris, R. H., et al. (2005). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 24(21), 5034–5042. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

- Google Patents. (2014). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

-

Wang, C., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 13, 10303-10310. Retrieved from [Link]

-

ResearchGate. (2024). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

- Google Patents. (1983). US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

-

Gincel, E., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6614. Retrieved from [Link]

-

PubMed. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Chemistry, 19(34), 11198-207. Retrieved from [Link]

-

Wang, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467. Retrieved from [Link]

-

Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 431-443. Retrieved from [Link]

-

ResearchGate. (2022). The reduction transformation of nitroene-sulfonamide products. Retrieved from [Link]

- Google Patents. (2018). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.

-

Petreni, A., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(20), 11227. Retrieved from [Link]

-

Brainly.in. (2020). How to convert benzonitrile to benzyl amine. Retrieved from [Link]

-

Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. Angewandte Chemie International Edition, 53(34), 8889-8891. Retrieved from [Link]

-

Moody, C. J., et al. (2019). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Organic Letters, 21(11), 4011–4015. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

- Google Patents. (1986). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

YouTube. (2020). Making benzal chloride - Toluene photochlorination. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pp.bme.hu [pp.bme.hu]

- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. brainly.in [brainly.in]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzenesulfonamide hydrochloride, also known as 3-sulfamoylbenzylamine HCl, is a primary amine and a sulfonamide-containing aromatic compound.[1] Its chemical structure, featuring a flexible aminomethyl group and an acidic sulfonamide moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its stability and aqueous solubility, crucial properties for pharmaceutical development.[2][3] Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Aminomethyl)benzenesulfonamide hydrochloride, supported by detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of 3-(Aminomethyl)benzenesulfonamide hydrochloride is presented in the table below.

| Property | Value | Source |

| Chemical Name | 3-(Aminomethyl)benzenesulfonamide hydrochloride | [4] |

| Synonyms | 3-Sulfamoylbenzylamine HCl | [1] |

| CAS Number | 670280-13-4 | [1][4][5] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [4] |

| Molecular Weight | 222.7 g/mol | [5] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically ≥96% | [5] |

Melting Point

The melting point of a compound is a critical indicator of its purity. For crystalline solids, a sharp melting range suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. The determination of the melting point is a fundamental first step in the characterization of a new batch of a chemical substance.

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Materials:

-

3-(Aminomethyl)benzenesulfonamide hydrochloride sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the compound into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For a more accurate determination, heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, influencing everything from reaction conditions for synthesis to formulation and bioavailability. As an amine hydrochloride, 3-(Aminomethyl)benzenesulfonamide hydrochloride is expected to be soluble in polar protic solvents like water and lower alcohols, and less soluble in nonpolar organic solvents.[2] The pH of the aqueous solution will significantly impact its solubility.[6]

Experimental Protocol: Qualitative and Quantitative Solubility Determination

Principle: The solubility is assessed by observing the dissolution of the solute in a given solvent at a specific temperature. Quantitative solubility is determined by finding the maximum amount of solute that can dissolve in a specific volume of solvent.

Materials:

-

3-(Aminomethyl)benzenesulfonamide hydrochloride

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker or water bath

Procedure for Qualitative Solubility:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 1-2 minutes.

-

Observe the solution. Classify as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Procedure for Quantitative Aqueous Solubility (Equilibrium Method):

-

Prepare a series of vials with a known volume of purified water (e.g., 5 mL).

-

Add an excess amount of the compound to each vial to create a saturated solution.

-

Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflows for Solubility Determination.

pKa (Ionization Constant)

The pKa values of a molecule describe its acidity or basicity and are crucial for predicting its behavior in different pH environments, such as within the human body. 3-(Aminomethyl)benzenesulfonamide hydrochloride has two ionizable groups: the primary aminomethyl group (basic) and the sulfonamide group (acidic).

-

The aminomethyl group will be protonated at low pH. Its pKa will be in the typical range for primary alkylamines (around 9-10).

-

The sulfonamide group is acidic, with a pKa generally in the range of 8-10 for arylsulfonamides.[7]

The precise pKa values are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system for sparingly soluble compounds) and titrated with a strong acid or base.[8] The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[9]

Materials:

-

3-(Aminomethyl)benzenesulfonamide hydrochloride

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Co-solvent if necessary (e.g., methanol-water mixture)

-

Stir plate and stir bar

-

Nitrogen gas for inert atmosphere

Procedure:

-

Solution Preparation:

-

Initial pH Adjustment:

-

To determine the pKa of the acidic sulfonamide, the solution can be titrated with 0.1 M NaOH.

-

To determine the pKa of the basic aminomethyl group, the solution should first be made acidic (pH ~2) with 0.1 M HCl, and then back-titrated with 0.1 M NaOH.[9]

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Begin stirring the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition. Allow the pH to stabilize before the next addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steep portion of the titration curve or by calculating the first derivative of the curve.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and characterization of the compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for 3-(Aminomethyl)benzenesulfonamide hydrochloride are summarized below.

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic protons (Ar-H) | 7.5 - 8.0 | 125 - 145 |

| Methylene protons (-CH₂-) | ~4.2 | ~45 |

| Amine protons (-NH₃⁺) | 8.0 - 9.0 (broad) | - |

| Sulfonamide protons (-SO₂NH₂) | 7.0 - 7.5 (broad) | - |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 3-(Aminomethyl)benzenesulfonamide hydrochloride are expected in the following regions.[10][11]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine salt) | Stretching | 3200 - 2800 (broad) |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1140 |

| S-N (Sulfonamide) | Stretching | 950 - 900 |

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-(Aminomethyl)benzenesulfonamide hydrochloride and the experimental methodologies for their determination. A thorough understanding and application of these principles are essential for researchers and scientists working with this versatile compound in the fields of medicinal chemistry and drug development. The provided protocols serve as a practical foundation for the characterization and quality control of this important chemical entity.

References

- Sanli, S., Altun, Y., Sanli, N., Alsancak, G., & Beltrán, J. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of the Brazilian Chemical Society, 20(10), 1952-1960.

- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

- Gibson, E. K. (2007).

-

Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Chemsrc. (2025). 3-Aminomethyl-benzenesulfonamide. Retrieved from [Link]

-

University of Glasgow Theses Service. (n.d.). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(Aminomethyl)benzenesulfonamide, HCl, min 96%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

-

PubMed. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. rsc.org [rsc.org]

- 11. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 670280-13-4). Grounded in the well-established pharmacology of the benzenesulfonamide scaffold, this document outlines the scientific rationale for prioritizing carbonic anhydrases (CAs) as the primary putative targets. We present detailed, field-proven experimental protocols for determining the inhibitory activity of the compound against key human carbonic anhydrase isoforms. Furthermore, this guide explores potential secondary targets, such as thrombin, and provides the necessary methodologies for their investigation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in small molecule target identification and validation.

Introduction: The Benzenesulfonamide Scaffold and Its Therapeutic Significance

3-(Aminomethyl)benzenesulfonamide hydrochloride is a small molecule featuring the benzenesulfonamide moiety, a cornerstone in medicinal chemistry. The sulfonamide group is a well-recognized zinc-binding pharmacophore, which has led to the development of a multitude of drugs with diverse therapeutic applications. The primary and most extensively studied biological targets of benzenesulfonamides are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.

The core hypothesis for investigating 3-(Aminomethyl)benzenesulfonamide hydrochloride is that its primary biological targets will be members of the carbonic anhydrase family. The structural features of this compound, specifically the sulfonamide group, strongly suggest an interaction with the zinc ion present in the active site of these enzymes.

The Primary Putative Targets: Carbonic Anhydrases

Carbonic anhydrases (CAs; EC 4.2.1.1) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to a vast array of physiological processes. In humans, 15 CA isoforms have been identified, exhibiting different tissue distributions, subcellular localizations, and catalytic activities.[1] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets.

Key Human Carbonic Anhydrase Isoforms and Their Clinical Relevance

-

hCA I and hCA II (Cytosolic Isoforms): These are ubiquitously expressed and highly active isoforms. hCA II is one of the most catalytically efficient enzymes known.[2] While hCA I is abundant in red blood cells, its physiological role is less critical than hCA II.[1] hCA II is involved in pH regulation and ion transport in numerous tissues and is a target for diuretics and anti-glaucoma agents.[3]

-

hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): These isoforms are overexpressed in many types of solid tumors and are linked to cancer progression and metastasis.[4][5] Their expression is often induced by hypoxia, and they play a crucial role in the pH regulation of the tumor microenvironment, facilitating cancer cell survival and proliferation.[4] Consequently, hCA IX and hCA XII are significant targets for the development of novel anticancer therapies.

Given the therapeutic potential of isoform-selective CA inhibitors, determining the inhibitory profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride against these key isoforms is of paramount importance.

Experimental Workflow for Target Identification and Validation

The following sections provide detailed protocols for the systematic investigation of the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride, with a primary focus on carbonic anhydrases.

Primary Target Validation: In Vitro Carbonic Anhydrase Inhibition Assay

The most common and reliable method for assessing the inhibition of carbonic anhydrases is the stopped-flow CO₂ hydrase assay. However, a more accessible and high-throughput compatible method is the colorimetric assay measuring the esterase activity of CAs.[6][7]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction in a concentration-dependent manner.

Experimental Protocol: Colorimetric CA Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in cold Assay Buffer. Aliquot and store at -80°C.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 20 units/mL) in cold Assay Buffer.

-

Substrate Stock Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. This should be prepared fresh.

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-(Aminomethyl)benzenesulfonamide hydrochloride in DMSO.

-

Test Compound Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for IC₅₀ determination.

-

Positive Control: Use a known pan-CA inhibitor like acetazolamide, prepared in the same manner as the test compound.

-

-

Assay Procedure (96-well plate format):

-

Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

-

Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Working Solution.

-

Positive Control Wells: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL Enzyme Working Solution.

-

-

Incubation:

-

Add the Assay Buffer, DMSO/test compound/positive control to the respective wells.

-

Add the Enzyme Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: This assay will determine if 3-(Aminomethyl)benzenesulfonamide hydrochloride inhibits the enzymatic activity of the tested carbonic anhydrase isoforms and will provide a quantitative measure of its potency (IC₅₀).

}

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.Investigation of Potential Secondary Targets

While carbonic anhydrases are the most probable targets, a comprehensive understanding of the compound's pharmacology requires investigating other potential interactions. The benzenesulfonamide scaffold has been occasionally associated with other biological activities.

Thrombin Inhibition

Thrombin is a serine protease that plays a central role in the coagulation cascade. Some sulfonamide-containing compounds have been reported to exhibit thrombin inhibitory activity.

Experimental Protocol: In Vitro Chromogenic Thrombin Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4.

-

Human α-Thrombin Working Solution: Reconstitute and dilute human α-thrombin in the Assay Buffer to a working concentration (e.g., 5 U/mL).

-

Chromogenic Substrate Solution: Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in the Assay Buffer (e.g., 100-200 µM).

-

Test Compound Dilutions: Prepare serial dilutions of 3-(Aminomethyl)benzenesulfonamide hydrochloride in the Assay Buffer.

-

Positive Control: Use a known thrombin inhibitor (e.g., argatroban).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound or positive control at various concentrations.

-

Add the thrombin working solution to all wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the chromogenic substrate solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm in kinetic mode.

-

Calculate the reaction rates and percentage of inhibition as described for the CA assay to determine the IC₅₀ value.

-

}

Caption: Workflow for the in vitro thrombin inhibition assay.Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potencies of 3-(Aminomethyl)benzenesulfonamide hydrochloride against different targets.

Table 1: Illustrative Data Table for Inhibitory Activity

| Target Enzyme | Compound | IC₅₀ (nM) [or Ki (nM)] |

| hCA I | 3-(Aminomethyl)benzenesulfonamide HCl | To be determined |

| hCA II | 3-(Aminomethyl)benzenesulfonamide HCl | To be determined |

| hCA IX | 3-(Aminomethyl)benzenesulfonamide HCl | To be determined |

| hCA XII | 3-(Aminomethyl)benzenesulfonamide HCl | To be determined |

| Thrombin | 3-(Aminomethyl)benzenesulfonamide HCl | To be determined |

| hCA II | Acetazolamide (Control) | ~12 |

| Thrombin | Argatroban (Control) | ~5 |

Note: IC₅₀ values for control compounds are approximate and may vary based on assay conditions.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound methodology for elucidating the biological targets of 3-(Aminomethyl)benzenesulfonamide hydrochloride. The strong chemical precedent of the benzenesulfonamide scaffold points towards carbonic anhydrases as the primary targets of interest. The detailed protocols provided herein will enable researchers to quantitatively assess the compound's inhibitory activity against key CA isoforms, as well as to explore potential off-target effects on enzymes such as thrombin.

The results from these studies will be crucial in defining the pharmacological profile of 3-(Aminomethyl)benzenesulfonamide hydrochloride and will guide future research, including cell-based assays to confirm the mechanism of action and in vivo studies to evaluate its therapeutic potential.

References

-

Frost, R. J., & McKenna, R. (2025). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications. ResearchGate. Retrieved from [Link]

-

Gil, Y. E., & W. F. Boron. (2025). The Carbonic Anhydrases in Health and Disease. ResearchGate. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Biocompare. Retrieved from [Link]

-

Oprea, T. I., & Supuran, C. T. (2012). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 22(8), 875-885. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Supuran, C. T. (2018). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. Retrieved from [Link]

-

Tanc, M., & Supuran, C. T. (2018). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 19(11), 3324. Retrieved from [Link]

Sources

- 1. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4 | VBB28013 [biosynth.com]

3-(Aminomethyl)benzenesulfonamide Hydrochloride: A Technical Guide for Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Potential of Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] These ubiquitous enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is crucial for maintaining pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][3][4] The involvement of CAs in such a wide range of physiological functions also implicates them in numerous pathological conditions. Consequently, the inhibition of specific CA isoforms has emerged as a significant therapeutic strategy for a variety of diseases.[1][3]

The clinical applications of carbonic anhydrase inhibitors (CAIs) are well-established, with drugs targeting these enzymes being used in the management of glaucoma, epilepsy, and as diuretics.[3][5] More recently, the upregulation of certain CA isoforms, particularly CA IX and CA XII, in aggressive cancers has highlighted their potential as targets for novel anticancer therapies.[6][7] This has spurred significant interest in the development of new and selective CAIs.

Among the various classes of CAIs, the benzenesulfonamides represent a cornerstone of inhibitor design.[6][8] The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition.[9] This guide provides an in-depth technical overview of a specific benzenesulfonamide derivative, 3-(Aminomethyl)benzenesulfonamide hydrochloride, as a carbonic anhydrase inhibitor.

Chemical and Physical Properties of 3-(Aminomethyl)benzenesulfonamide Hydrochloride

3-(Aminomethyl)benzenesulfonamide hydrochloride, also known as 3-Sulfamoylbenzylamine HCl, is a small molecule with the following key properties[10][11][12][13]:

| Property | Value |

| CAS Number | 670280-13-4 |

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 g/mol |

| Alternate Names | 3-Sulfamoylbenzylamine HCl |

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various established chemical routes. A common approach involves the reaction of an appropriate aniline with a sulfonyl chloride, followed by subsequent modifications to introduce the desired functional groups. For instance, the synthesis of some benzenesulfonamide analogues involves a Sandmeyer reaction followed by treatment with ammonia.[14] Another method involves the coupling of a substituted benzenesulfonamide with an amine in the presence of a copper catalyst.[14]

For the synthesis of N-substituted sulfonamides, a general procedure involves the reaction of an aminomethyl-substituted phenol with a benzenesulfonyl chloride in the presence of a base like pyridine.[15] The specific synthesis of 3-(Aminomethyl)benzenesulfonamide would typically start from a commercially available precursor, such as 3-cyanobenzenesulfonamide, which can be reduced to the corresponding aminomethyl derivative. The final product is then typically isolated as the hydrochloride salt to improve its stability and solubility.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized and serves as a classic example of mechanism-based enzyme inhibition. The core of this interaction lies in the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located at the bottom of the enzyme's active site.[9] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

The general mechanism can be visualized as follows:

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The affinity and selectivity of a particular sulfonamide inhibitor are influenced by the interactions of its "tail," the part of the molecule extending from the sulfonamide group, with the amino acid residues lining the active site cavity.[6] These interactions, which can be hydrophobic or hydrophilic in nature, are critical for achieving isoform-specific inhibition.[6]

Structure-Activity Relationships (SAR) of Benzenesulfonamide Inhibitors

The development of potent and selective carbonic anhydrase inhibitors heavily relies on understanding the structure-activity relationships (SAR) of the benzenesulfonamide scaffold.[6][8][16] The electronic properties of the sulfonamide group, which are influenced by substituents on the benzene ring, play a significant role in the inhibitory potency.[8]

Key SAR insights for benzenesulfonamide-based CAIs include:

-

The "Tail" Approach: The "tail" of the inhibitor, which is the portion of the molecule extending from the sulfonamide group, can be modified to target specific subpockets within the active site of different CA isoforms.[6] This approach is crucial for achieving isoform selectivity, which is essential to minimize off-target effects.[6]

-

Hydrophobic and Hydrophilic Interactions: The active sites of different CA isoforms have distinct hydrophobic and hydrophilic regions. By designing inhibitors with complementary properties, it is possible to enhance binding affinity and selectivity.[6]

-

Role of Specific Residues: Amino acid residues at key positions within the active site, such as positions 92 and 131, have been shown to be critical in determining the binding orientation and affinity of inhibitors.[6]

Experimental Protocols for Evaluating Carbonic Anhydrase Inhibition

The inhibitory activity of compounds like 3-(Aminomethyl)benzenesulfonamide hydrochloride is typically evaluated using in vitro enzyme assays. A commonly used method is the stopped-flow CO2 hydration assay.[1] Another widely employed technique is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[2][3]

Colorimetric Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the principle that carbonic anhydrase can hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor leads to a decrease in this rate.[3]

Materials:

-

Carbonic Anhydrase (human or bovine erythrocyte)

-

p-Nitrophenyl acetate (p-NPA)

-

Test inhibitor (e.g., 3-(Aminomethyl)benzenesulfonamide hydrochloride)

-

Positive control inhibitor (e.g., Acetazolamide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Organic solvent (e.g., DMSO or acetonitrile)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in cold assay buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

-

Prepare serial dilutions of the test inhibitor and the positive control inhibitor.

-

-

Assay Plate Setup:

-

Blank: Assay buffer and substrate solution (no enzyme).

-

Maximum Activity Control: Assay buffer, DMSO (or solvent), CA enzyme, and substrate solution.

-

Test Compound: Assay buffer, test inhibitor dilution, CA enzyme, and substrate solution.

-

Positive Control: Assay buffer, positive control inhibitor dilution, CA enzyme, and substrate solution.

-

It is recommended to perform all measurements in triplicate.[3]

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the assay buffer and the respective inhibitor solutions (or solvent for the control) to the wells.

-

Add the CA working solution to all wells except the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[3]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[3]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance over time) for each condition.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. scbt.com [scbt.com]

- 12. 3-(aminomethyl)benzenesulfonamide hydrochloride, CasNo.670280-13-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 13. 3-(aminomethyl)benzenesulfonamide hydrochloride | 670280-13-4 [chemicalbook.com]

- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives: From Core Principles to Therapeutic Applications

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of clinically significant drugs. Its derivatives exhibit a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial, anticancer, and antidiabetic effects.[1] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of benzenesulfonamide derivatives. We will dissect the core structural features of the pharmacophore and explore how targeted chemical modifications influence potency, selectivity, and mechanism of action across different biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this versatile chemical class.

The Benzenesulfonamide Pharmacophore: A Foundation for Versatility

The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), is the fundamental structural unit responsible for the broad biological activities observed in this class of compounds.[2] The inherent chemical properties of this scaffold provide a robust platform for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

The Aromatic Ring: The benzene ring serves as a versatile scaffold. Substitutions at its ortho-, meta-, and para- positions can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for modulating binding affinity and selectivity for specific biological targets.

-

The Sulfonamide Group (-SO₂NH₂): This functional group is the linchpin of activity for many derivatives, particularly enzyme inhibitors. The sulfonamide is a key zinc-binding group (ZBG), capable of coordinating with the Zn²⁺ ion present in the active sites of metalloenzymes like carbonic anhydrases.[3] The acidity of the sulfonamide proton is a critical determinant of binding affinity and can be modulated by substituents on the aromatic ring.

SAR of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Perhaps the most extensively studied application of benzenesulfonamides is their role as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[3] CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[1][4] Specifically, the tumor-associated isoforms CA IX and XII are overexpressed in hypoxic solid tumors and play a key role in pH regulation, promoting cancer cell survival and proliferation.[1][5] This makes them a prime target for anticancer drug development.

The fundamental SAR principle for CA inhibition involves the sulfonamide group binding to the catalytic zinc ion in the enzyme's active site. From this anchor point, the rest of the molecule extends into the active site cavity, where specific interactions determine potency and isoform selectivity.

The "Tail Approach": Engineering Isoform Selectivity

While the unsubstituted benzenesulfonamide is a potent CA inhibitor, it lacks selectivity, inhibiting ubiquitous "housekeeping" isoforms like CA I and II, which can lead to undesirable side effects.[5][6] The "tail approach" is a medicinal chemistry strategy designed to overcome this by appending various chemical moieties (tails) to the core scaffold, typically via the sulfonamide nitrogen or the benzene ring.[3][5] These tails can form additional interactions with residues in the active site that differ between isoforms, thereby conferring selectivity.

-

Influence of Tail Flexibility: The rigidity or flexibility of the appended tail can significantly influence the inhibitory profile.[3][4] More rigid linkers, such as cyclic ureas, have been shown to lead to stronger inhibition in certain isoforms by minimizing the entropic penalty upon binding.[4] Computational studies have revealed that the flexibility of the tail is a key determinant of both inhibitory activity and isoform selectivity.[3][7]

-

Ring Substitutions:

-

Fluorination: Introducing tetrafluoro substitution on the benzene ring increases the acidity of the sulfonamide group, which favors its deprotonation and enhances its ability to coordinate with the zinc ion, often leading to more effective CA inhibition compared to non-fluorinated analogues.[8]

-

Hydrophobic and Charged Groups: Active-site residues lining the hydrophobic pocket, particularly at positions 92 and 131, dictate the binding and affinity of inhibitors.[5] Appending tails that can exploit these pockets can enhance potency. For charged compounds, molecular polarizability appears to greatly favor the inhibition of membrane-bound enzymes (like CA IX and XII) over cytosolic ones (CA I and II).[6]

-

Quantitative SAR of CA Inhibitors

The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. Note the variance in potency (Kᵢ or IC₅₀) and the selectivity indices, which highlight the success of the tail approach in targeting tumor-associated isoforms over cytosolic ones.

| Compound ID | Modifications | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Selectivity (CA II / CA IX) | Reference |

| Acetazolamide | (Reference Drug) | 199 | 133 | 63 | 92 | 2.11 | [9] |

| Compound 7d | 1,2,3-triazolyloxime tail with 4-hydroxyphenyl | 47.1 | 35.9 | >10000 | >10000 | N/A | [10] |

| Compound 7o | 1,2,3-triazolyloxime tail with 4-acetylphenyl | >10000 | >10000 | 170.0 | 149.9 | N/A | [10] |

| Compound 17e | pyrazolyl-thiazole tail | 428 | 95 | 25 | 31 | 3.80 | [9] |

| Compound 17h | pyrazolyl-thiazole tail | 638 | 164 | 52 | 80 | 3.15 | [9] |

Mechanism of Action: CA IX Inhibition in the Tumor Microenvironment

The overexpression of CA IX in solid tumors is a direct response to hypoxia. By inhibiting CA IX, benzenesulfonamide derivatives disrupt the tumor's ability to regulate pH, leading to intracellular acidification and ultimately promoting apoptosis or cell cycle arrest.

Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a common and reliable method for synthesizing benzenesulfonamide derivatives, which is foundational for exploring SAR. [11][12]The reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine is a cornerstone of this chemistry.

Causality: The use of a base like pyridine is critical. It serves a dual purpose: first, to deprotonate the amine, increasing its nucleophilicity for attack on the electrophilic sulfur atom of the sulfonyl chloride; and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves a wide range of organic reactants.

Protocol Steps:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise to the solution while stirring.

-

Sulfonyl Chloride Addition: Dissolve the appropriate benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure benzenesulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [11][13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key quantitative measure of antibacterial activity. [14] Causality: The two-fold serial dilution creates a precise concentration gradient, allowing for the determination of the lowest concentration that fully inhibits visible bacterial growth. Including positive (no drug) and negative (no bacteria) controls is essential to validate that the observed effects are due to the compound and not contamination or media failure.

Protocol Steps:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37 °C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum + medium, no compound) and a negative control (medium only, no inoculum) on each plate.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [15]By calculating various physicochemical and structural descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized molecules. [2][15]This approach is invaluable for prioritizing synthetic targets, saving significant time and resources. [16]For benzenesulfonamides, QSAR studies have successfully correlated electronic and steric parameters with antibacterial activity and have been used to predict inhibitory activity against CA isoforms. [2][17]

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate a clear rationale for targeted chemical modifications. For carbonic anhydrase inhibitors, the "tail approach" has proven to be a powerful strategy for achieving isoform selectivity, a critical factor for developing safer and more effective anticancer agents. In the antimicrobial realm, while resistance is a challenge, the benzenesulfonamide core remains a valid template for designing inhibitors of novel bacterial targets or for creating hybrid molecules with enhanced potency.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with even greater selectivity for disease-relevant enzyme isoforms or microbial targets to minimize off-target effects.

-

Novel Targets: Exploring the SAR of benzenesulfonamides against emerging therapeutic targets, such as other metalloenzymes, protein-protein interactions, and ion channels. [18]* Hybrid Molecules: Combining the benzenesulfonamide pharmacophore with other active moieties to create dual-acting agents, potentially overcoming drug resistance mechanisms. [19][20]* Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic profiles and targeted delivery of benzenesulfonamide-based drugs.

By leveraging the foundational SAR principles outlined in this guide and embracing innovative synthetic and computational methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.

References

- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023-04-23).

- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH.

- Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies.

- Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022-03-28).

- Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed.

- Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (2022-08-25).

- Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - NIH. (2022-08-26).

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.

- Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - MDPI.

- Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed.

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (2014-06-07).

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. (2025-12-27).

- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed.

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air. (2023-04-19).

- potential biological activity of novel benzenesulfonamide derivatives - Benchchem.

- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central.

- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (2021-11-13).

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25).

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed.

- A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed.

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (2014-01-23).

- The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019-09-18).

- Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - ResearchGate. (2025-08-05).

- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (2017-01-17).

- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (2024-06-24).

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Publishing. (2021-08-25).

- (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025-12-05).

- Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction - AIP Publishing.

- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC - NIH.

- Study of Quantitative structure-activity relationship analysis (QSAR) for drug development - Longdom Publishing.

- Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate.

- Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs - YouTube. (2021-02-25).

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(Aminomethyl)benzenesulfonamide Hydrochloride Binding: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 3-(Aminomethyl)benzenesulfonamide hydrochloride to its putative protein target, Human Carbonic Anhydrase II (hCA II). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a rationale-driven narrative, grounding each methodological choice in established scientific principles. We will navigate the complete computational workflow, from initial protein and ligand preparation to the execution of molecular docking and molecular dynamics simulations, culminating in the analysis of binding interactions. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All key claims and methodologies are substantiated with citations to authoritative literature.

Introduction: The Rationale for In Silico Investigation